Home > Products > Screening Compounds P133509 > Beta-Amyloid (17-28)
Beta-Amyloid (17-28) -

Beta-Amyloid (17-28)

Catalog Number: EVT-247354
CAS Number:
Molecular Formula:
Molecular Weight: 1325.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are generated through the proteolytic processing of amyloid precursor protein. The initial cleavage is performed by beta-site amyloid precursor protein cleaving enzyme 1, followed by further processing by gamma-secretase, which releases various lengths of amyloid-beta peptides, including Beta-Amyloid (17-28) .

Classification

Beta-Amyloid (17-28) belongs to a class of peptides known as amyloid-beta peptides. These peptides are categorized based on their length and sequence, with notable variants including Beta-Amyloid (40) and Beta-Amyloid (42), which are the most studied in relation to Alzheimer's disease pathology.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (17-28) typically involves solid-phase peptide synthesis, a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and purity of the synthesized peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, amino acids are sequentially added to a growing peptide chain anchored to a resin.
  2. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail that removes protecting groups. The crude peptide is then purified using high-performance liquid chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

Beta-Amyloid (17-28) has a specific sequence: KLVFFAEDV. This fragment is known for its propensity to adopt beta-sheet structures, which are critical for its aggregation into fibrils.

Data

  • Molecular Formula: C₁₃H₁₈N₂O₁₁
  • Molecular Weight: Approximately 1,400 Da
  • 3D Structure: The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing its conformational flexibility and tendency to form aggregates under physiological conditions .
Chemical Reactions Analysis

Reactions

Beta-Amyloid (17-28) participates in several significant reactions that contribute to its aggregation:

  1. Self-Aggregation: The peptide can spontaneously form oligomers and fibrils through hydrophobic interactions and hydrogen bonding.
  2. Modification Reactions: Post-translational modifications such as phosphorylation and oxidation can alter its aggregation properties and neurotoxicity .

Technical Details

The aggregation process can be monitored using techniques like thioflavin T fluorescence assays, which indicate the formation of beta-sheet-rich structures characteristic of amyloid fibrils.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (17-28) contributes to neurodegeneration involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that disrupt neuronal membranes.
  2. Neurotoxicity: These oligomers can induce apoptosis in neurons through mechanisms involving oxidative stress and inflammatory responses.
  3. Plaque Formation: Over time, these aggregates contribute to the formation of insoluble plaques that are hallmarks of Alzheimer's disease pathology .

Data

Studies have demonstrated that even small fragments like Beta-Amyloid (17-28) can exhibit significant neurotoxic effects, highlighting its importance in the broader context of amyloid-beta pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in dimethyl sulfoxide and water at low concentrations; solubility decreases as concentration increases due to aggregation tendencies.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but prone to degradation under alkaline conditions or prolonged exposure to light.
  • Reactivity: Reacts with various biomolecules, influencing cellular processes and potentially leading to toxic outcomes.
Applications

Scientific Uses

Beta-Amyloid (17-28) serves several important roles in scientific research:

  1. Modeling Alzheimer's Disease: It is used as a model compound to study the mechanisms of amyloid aggregation and toxicity.
  2. Drug Development: Researchers investigate inhibitors that target this specific fragment to prevent aggregation and mitigate neurotoxicity .
  3. Biomarker Research: Its levels may serve as potential biomarkers for early diagnosis or progression monitoring in Alzheimer's disease.
Introduction to Beta-Amyloid (17-28) in Alzheimer’s Disease Research

Historical Context of Beta-Amyloid Fragments in Neurodegenerative Pathology

The systematic study of beta-amyloid (Aβ) proteolytic fragments has been pivotal in deciphering Alzheimer’s disease (AD) mechanisms since the isolation of Aβ peptides from cerebrovascular deposits in 1984 [1]. Early research identified Aβ(17–28) (sequence: LVFFAEDVGS NK) as a core structural and functional subdomain within full-length Aβ peptides [6]. Historically, this fragment gained prominence due to its exceptional aggregation propensity and its ability to accelerate the aggregation of full-length Aβ40, as demonstrated in co-incubation experiments [2] [10]. Unlike the N-terminal fragments (e.g., Aβ(1–16)) that show minimal aggregation behavior, Aβ(17–28) contains the central hydrophobic cluster (L17VFFA21) – a region now recognized as essential for initiating β-sheet formation and amyloidogenesis [2] [6]. Its commercial availability as a research tool (≥90% purity) facilitated extensive biophysical characterization, cementing its role in studying amyloid aggregation pathways independent of full-length Aβ complexities [6].

Table 1: Key Amyloid-β Fragments in Alzheimer's Research

FragmentSequence RegionAggregation PropensityPrimary Research Significance
Aβ(1–40)Full-lengthModerateMost abundant physiological isoform
Aβ(17–28)Central coreHighContains hydrophobic cluster & salt bridge motif
Aβ(25–35)C-terminal segmentVery HighGenerates highly toxic oligomers
Aβ(1–28)N-terminal extendedLowSoluble, minimal aggregation
Aβ(29–40)C-terminalModerateHydrophobic, contributes to fibril stability

Data synthesized from comparative studies [2] [6] [10]

Role of Beta-Amyloid (17-28) in Amyloid Cascade Hypothesis

Within the amyloid cascade hypothesis – which posits Aβ dyshomeostasis as the primary driver of AD pathogenesis – Aβ(17–28) serves as a critical molecular executor. This fragment encapsulates the structural transition from soluble monomers to neurotoxic oligomers [7]. The amyloid cascade implicates Aβ aggregation as the inciting event that precedes tau pathology, synaptic dysfunction, and neurodegeneration [9]. Aβ(17–28) accelerates this cascade through two key mechanisms: First, its LVFFA motif nucleates β-sheet formation via hydrophobic interactions, creating aggregation-competent species. Second, residues D23 and K28 form a salt bridge that stabilizes the hairpin-like conformation necessary for oligomer assembly and protofibril extension [5] [7]. Crucially, soluble oligomers generated from Aβ(17–28)-rich intermediates correlate with synaptic toxicity, explaining why plaque burden poorly correlates with cognitive decline while soluble oligomer levels show strong clinical correlation [1] [9]. This fragment’s behavior thus resolves a historical paradox in AD pathology: how diffuse Aβ species exert toxicity before fibrillar plaque deposition [1] [7].

Positional Significance of Residues 17–28 in Full-Length Aβ Aggregation

The residues 17–28 constitute a physicochemical "hotspot" governing Aβ’s transition from disordered monomers to structured aggregates. Molecular dynamics simulations reveal that this region exhibits the highest intramolecular contact probability with the C-terminal domains (residues 29–42) in Aβ42, facilitating β-hairpin formation – a structural prerequisite for oligomerization [5]. Specifically:

  • Hydrophobic Core (L17-V18-F19-F20-A21): This segment drives amyloidogenesis through solvent exclusion and van der Waals interactions. Mutations at F19 or F20 drastically reduce aggregation kinetics [5] [10].
  • Electrostatic Bridge (E22-D23/K28): The salt bridge between D23 and K28 creates a turn structure that positions the hydrophobic core adjacent to C-terminal domains (e.g., Aβ31–35), enabling cross-molecular β-sheet stacking [5] [9].
  • Oligomer Stabilization: Aβ(17–28) promotes formation of paranuclei (small oligomers) that act as templates for further Aβ recruitment. Co-incubation of Aβ(17–28) with Aβ40 increases protofibril formation by >300% compared to Aβ40 alone [2] [10].

Table 2: Functional Impact of Key Residues in Aβ(17–28)

Residue PositionAmino AcidRole in AggregationConsequence of Mutation
17 (Leu)HydrophobicNucleation coreReduced β-sheet propensity
19 (Phe)Aromaticπ-stackingLoss of fibril elongation
20 (Phe)AromaticCross-monomer packingSuppressed oligomerization
22 (Glu)AcidicSalt bridge participantDestabilized β-hairpin
23 (Asp)AcidicSalt bridge anchorImpaired oligomer stability
28 (Lys)BasicSalt bridge partnerDisrupted intramolecular folding

Data derived from mutagenesis studies and MD simulations [2] [5] [10]

This region’s significance is further highlighted by its conservation across species and its exposure in soluble oligomers, making it a critical epitope for therapeutic targeting [7] [9]. The discovery that Aβ(17–28) fragments co-localize with full-length Aβ in human AD plaques underscores its in vivo relevance as both a standalone aggregant and a co-factor in amyloidogenesis [6] [10].

Properties

Product Name

Beta-Amyloid (17-28)

Molecular Weight

1325.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.